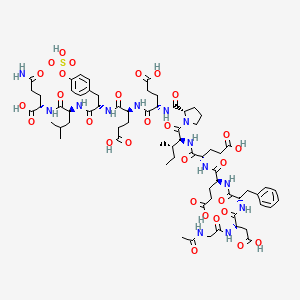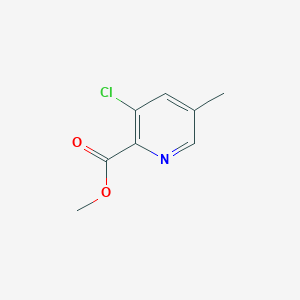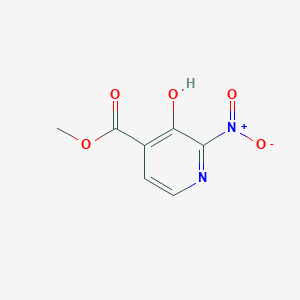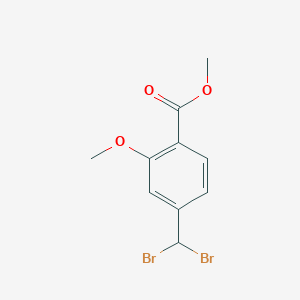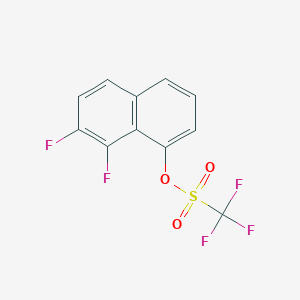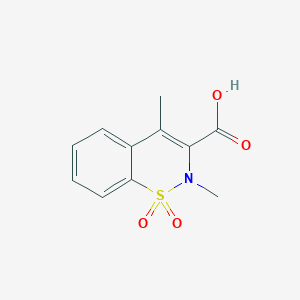![molecular formula C12H19N3OSi B13911794 7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)
7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, including the protection of functional groups, nucleophilic substitution, and coupling reactions. One efficient method involves the Suzuki coupling reaction, where 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with a borate intermediate in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis route must be optimized for yield, cost, and environmental impact. The Suzuki coupling reaction is favored due to its high efficiency and straightforward procedure. The use of recyclable catalysts and green solvents can further enhance the sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the 4-chloro position.
Coupling Reactions: It is commonly involved in Suzuki coupling reactions to form carbon-carbon bonds.
Deprotection Reactions: The trimethylsilyl group can be removed under mild conditions using fluoride ions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Fluoride Ions: Employed for the deprotection of the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, such as baricitinib, which are used in the treatment of autoimmune diseases.
Biological Research: The compound’s derivatives are studied for their potential antiviral and anticancer activities.
Chemical Biology: It is used as a building block in the design of bioactive molecules that can modulate biological pathways.
Mécanisme D'action
The mechanism of action of 7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, baricitinib, a derivative of this compound, inhibits Janus kinase (JAK) enzymes, which play a crucial role in cytokine signaling pathways . This inhibition can modulate immune responses and reduce inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of 7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine.
Baricitinib: A derivative used as a JAK inhibitor.
RDEA427: Another pyrrolo[2,3-d]pyrimidine derivative with potent antiviral activity.
Uniqueness
This compound is unique due to its versatile reactivity and its role as a key intermediate in the synthesis of various bioactive compounds. Its trimethylsilyl group provides stability and can be selectively removed under mild conditions, making it a valuable building block in medicinal chemistry .
Propriétés
Formule moléculaire |
C12H19N3OSi |
|---|---|
Poids moléculaire |
249.38 g/mol |
Nom IUPAC |
trimethyl-[2-(pyrrolo[2,3-d]pyrimidin-7-ylmethoxy)ethyl]silane |
InChI |
InChI=1S/C12H19N3OSi/c1-17(2,3)7-6-16-10-15-5-4-11-8-13-9-14-12(11)15/h4-5,8-9H,6-7,10H2,1-3H3 |
Clé InChI |
WUHSWAJJIXAIGL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C=CC2=CN=CN=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


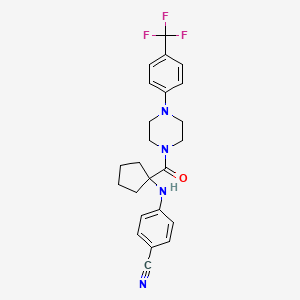

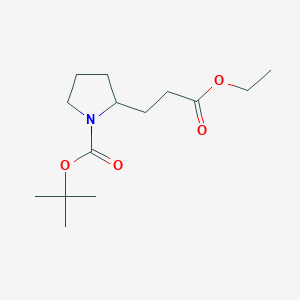
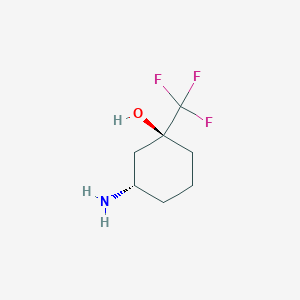

![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)

![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
